

Isopinocampheol stereoisomers and absolute configuration

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Compound of Interest

Compound Name: 2,6,6-
Trimethylbicyclo[3.1.1]heptan-3-ol

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An In-depth Technical Guide on the Stereoisomers and Absolute Configuration of Isopinocampheol

Introduction

Isopinocampheol is a bicyclic monoterpene alcohol derived from pinene. Its rigid bicyclo[3.1.1]heptane framework and well-defined stereochemistry make it a valuable chiral auxiliary and building block in asymmetric synthesis. The presence of four stereocenters gives rise to a number of stereoisomers, with the enantiomeric pair, (+)-isopinocampheol and (-)-isopinocampheol, being the most prominent and widely utilized in synthetic organic chemistry. Understanding the absolute configuration and distinct properties of these stereoisomers is critical for their effective application in the development of enantiomerically pure compounds, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, and synthesis of isopinocampheol stereoisomers.

Stereoisomers and Absolute Configuration

The term "isopinocampheol" most commonly refers to the diastereomer where the hydroxyl group is in a trans position relative to the gem-dimethyl bridge. Within this diastereomeric family, there are two enantiomers, distinguished by their optical rotation and absolute configurations as determined by the Cahn-Ingold-Prelog priority rules.^{[1][2]}

- (-)-Isopinocampheol: This enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.^[1] Its absolute configuration has been established as (1R, 2R, 3R, 5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol.^{[1][3]}
- (+)-Isopinocampheol: This enantiomer is dextrorotatory, rotating the plane of polarized light to the right. Its absolute configuration is (1S, 2S, 3S, 5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol.^[4]

It is crucial to note that the sign of optical rotation ((+) or (-)) is an experimentally determined property and does not inherently reveal the R/S designation of the stereocenters.^[1]

Physicochemical and Stereochemical Data

The quantitative data for the primary enantiomers of isopinocampheol are summarized in the table below for clear comparison.

Property	(-)-Isopinocampheol	(+)-Isopinocampheol
IUPAC Name	(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol ^{[1][3]}	(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol ^[4]
Molecular Formula	C ₁₀ H ₁₈ O ^{[1][3]}	C ₁₀ H ₁₈ O ^[4]
Molar Mass	154.25 g/mol ^{[1][3]}	154.25 g/mol ^[4]
Melting Point	52-55 °C ^[1]	51-53 °C
Boiling Point	219 °C ^{[1][5]}	219 °C
Specific Rotation [α] _D	-34° (c=20, EtOH) ^[1]	+35.1° (c=20, EtOH)
CAS Number	1196-00-5 ^{[1][6]}	27779-29-9 ^[7]

Experimental Protocols

Synthesis of (-)-Isopinocampheol via Hydroboration-Oxidation

The most common and stereospecific synthesis of isopinocampheol enantiomers involves the hydroboration-oxidation of the corresponding α -pinene enantiomers. The reaction proceeds with the cis-addition of borane to the less sterically hindered face of the double bond, followed by oxidation with retention of configuration.[8] The protocol below details the synthesis of (-)-isopinocampheol from (+)- α -pinene.[8]

Protocol: Hydroboration of (+)- α -pinene

- **Apparatus Setup:** All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen) to strictly exclude moisture.[1] A three-necked flask is equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen line.[8]
- **Reaction Initiation:** The flask is charged with borane-methyl sulfide (BMS) complex and anhydrous tetrahydrofuran (THF).[8] The solution is cooled to 0 °C in an ice-water bath.[8]
- **Addition of α -pinene:** (+)- α -pinene is added dropwise to the stirred borane solution, maintaining the temperature between 0-3 °C.[8] The product, diisopinocampheylborane, precipitates as a white solid.[8] The mixture is stirred for several hours at 0 °C to ensure complete reaction.[8]
- **Oxidation:** After the hydroboration is complete, the reaction mixture is carefully treated with a solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide at a temperature maintained below 50 °C.
- **Work-up and Isolation:** The reaction mixture is stirred for an additional hour at room temperature. The organic layer is separated, and the aqueous layer is extracted with ether.[8] The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed via distillation.[8]
- **Purification:** The crude product is purified by vacuum distillation to yield (-)-isopinocampheol, which typically crystallizes upon collection.[8] Recrystallization from a suitable solvent like pentane can further enhance purity.[8]

Determination of Absolute Configuration by Mosher's Method

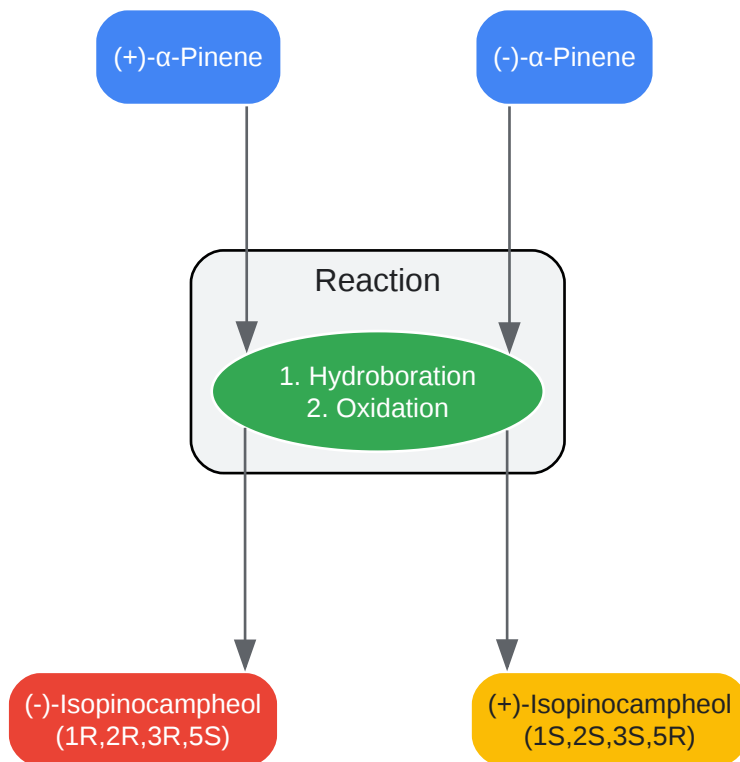
Mosher's method is a nuclear magnetic resonance (NMR) spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols like isopinocampheol.[1] It involves the formation of diastereomeric esters with a chiral derivatizing agent, α -methoxy- α -trifluoromethylphenylacetic acid (MTPA).[1]

Protocol: Mosher's Ester Analysis

- **Esterification:** Two separate reactions are performed. In one, (-)-isopinocampheol is reacted with (R)-(-)-MTPA chloride. In the other, it is reacted with (S)-(+)-MTPA chloride.[1] These reactions are typically conducted in an NMR tube with a deuterated solvent (e.g., CDCl_3) and a base such as pyridine to neutralize the HCl produced.[1]
- **^1H NMR Analysis:** The ^1H NMR spectra of both diastereomeric MTPA esters are recorded.
- **Spectral Comparison:** The chemical shifts (δ) of the protons near the newly formed ester linkage are compared between the two spectra. By analyzing the differences in chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$), the absolute configuration of the alcohol can be deduced based on the established Mosher's method model.

Visualizations

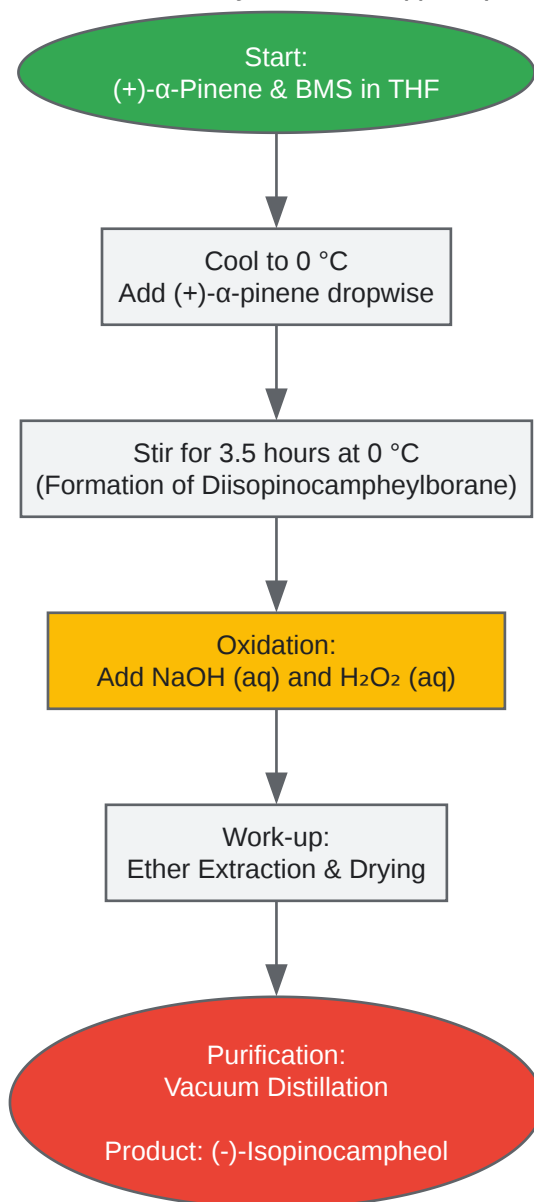
Stereochemical Relationship and Synthesis of Isopinocampheol



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Caption: Synthesis pathway of isopinocampheol enantiomers.

Experimental Workflow: Synthesis of (-)-Isopinocampheol



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Caption: Hydroboration-oxidation experimental workflow.

Applications in Drug Development

The principles of stereochemistry are fundamental in drug design and development, as the biological activity of a chiral molecule often resides in only one of its enantiomers. The other enantiomer may be inactive, less active, or even cause undesirable side effects. Therefore, the

synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a primary goal in the pharmaceutical industry.

Isopinocampheol and its derivatives serve as powerful chiral auxiliaries and reagents in asymmetric synthesis to achieve this goal. For example, diisopinocampheylborane, synthesized from isopinocampheol, is a highly effective chiral hydroborating agent used to convert prochiral olefins into chiral alcohols with high enantiomeric excess. This provides a reliable method for introducing specific stereocenters into complex molecules during the synthesis of drug candidates. The use of such chiral intermediates is a key strategy for optimizing lead compounds to improve their efficacy, safety, and therapeutic potential.^{[9][10]}

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